molecular formula C22H23N5O5S B11500970 Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11500970
M. Wt: 469.5 g/mol
InChI Key: WUWBCHGCWLTZBH-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of imidazolidinone derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, an imidazolidinone core, and a benzoate ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromopyruvate, chloroacetaldehyde, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives and pyridine-containing molecules. Examples are:

Uniqueness

Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H23N5O5S

Molecular Weight

469.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-ethyl-5-oxo-3-(pyridine-3-carbonylamino)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H23N5O5S/c1-3-26-20(30)17(27(22(26)33)25-19(29)15-6-5-11-23-13-15)12-18(28)24-16-9-7-14(8-10-16)21(31)32-4-2/h5-11,13,17H,3-4,12H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

WUWBCHGCWLTZBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CN=CC=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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